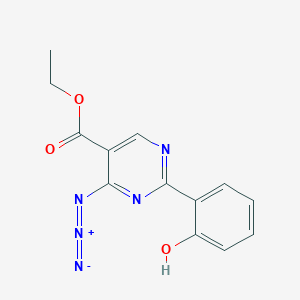

Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate

Description

Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative featuring a 1,2-dihydropyrimidine core substituted with an azido group at the 6-position and a 6-oxocyclohexa-2,4-dien-1-ylidene moiety at the 2-position. The ester group at the 5-position enhances solubility in organic solvents, while the azido group introduces reactivity for applications in click chemistry or bioorthogonal ligation .

Properties

CAS No. |

150537-04-5 |

|---|---|

Molecular Formula |

C13H11N5O3 |

Molecular Weight |

285.26 g/mol |

IUPAC Name |

ethyl 4-azido-2-(2-hydroxyphenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H11N5O3/c1-2-21-13(20)9-7-15-11(16-12(9)17-18-14)8-5-3-4-6-10(8)19/h3-7,19H,2H2,1H3 |

InChI Key |

LBMOSKDTZBPXSC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N=[N+]=[N-])C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dihydropyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

Introduction of the azido group: The azido group can be introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

Formation of the cyclohexa-2,4-dien-1-ylidene moiety: This step may involve a series of reactions, including cyclization and oxidation, to form the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the azido group can lead to the formation of amines or other nitrogen-containing compounds.

Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction of the azido group may produce primary amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The compound’s uniqueness lies in its azido and cyclohexadienone substituents. Below is a comparative analysis with structurally related pyrimidine derivatives:

Reactivity and Stability

- Azido Group Reactivity: The azido substituent in the target compound contrasts with bromomethyl or hydrazinomethyl groups in analogs. While bromomethyl derivatives (e.g., compound 4 in ) undergo nucleophilic substitution, the azido group enables Huisgen cycloaddition with alkynes, a hallmark of click chemistry .

- Cyclohexadienone Stability: The cyclohexadienone moiety may exhibit keto-enol tautomerism, unlike the fixed thioxo or oxo groups in analogs. This could enhance susceptibility to oxidation or Diels-Alder reactions .

- Ester Hydrolysis : The ethyl ester at the 5-position, common to all listed compounds, offers hydrolytic stability compared to carboxamides (e.g., ), which are prone to enzymatic cleavage .

Key Research Findings and Data

Spectroscopic and Crystallographic Data

- IR Spectroscopy: The target compound’s IR spectrum would show peaks for the azido group (~2100 cm⁻¹) and ester carbonyl (~1700 cm⁻¹), distinct from thioxo (1647 cm⁻¹) or hydrazino (3337 cm⁻¹) absorptions in analogs .

- Crystal Structure: Analogous to , the cyclohexadienone substituent may induce puckering in the pyrimidine ring, altering dihedral angles and hydrogen-bonding networks .

Stability and Reactivity Data

Biological Activity

Ethyl 6-azido-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential based on recent studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the dihydropyrimidine core followed by azidation. The compound is characterized by its unique structural features that contribute to its biological properties.

Biological Activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in human breast cancer cell lines, particularly against triple-negative breast cancer (TNBC) cells such as MDA-MB-231. The compound's mechanism appears to involve the induction of oxidative stress and interference with DNA damage response pathways.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of oxidative stress |

| MCF-7 | 15.0 | Inhibition of ATR-mediated signaling |

| MCF 10A | 20.0 | Activation of DNA damage response |

Mechanisms of Action

The biological activity is primarily attributed to the compound's ability to interact with cellular pathways involved in cell cycle regulation and apoptosis. It has been observed that this compound can inhibit the phosphorylation of Chk1 while promoting Chk2 activation, suggesting a dual role in modulating DNA damage response pathways.

Case Studies

- Study on Breast Cancer Cells : A study published in RSC Medicinal Chemistry evaluated the impact of this compound on breast cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through oxidative stress mechanisms .

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer effects. It was found that the compound activates specific signaling pathways that lead to increased DNA damage and subsequent cell death in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.